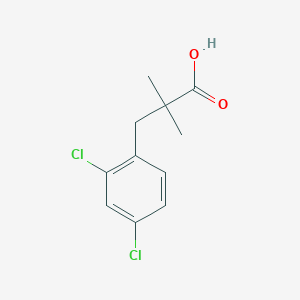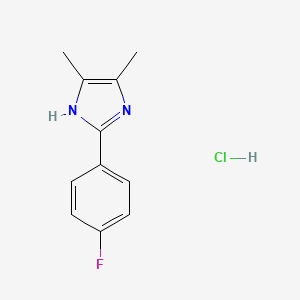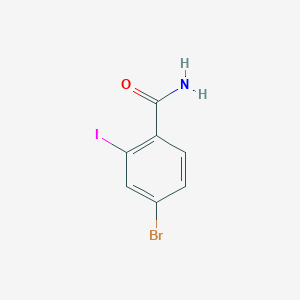
4-(3-(Dimethylamino)phenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Dimethylamino)phenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring a dimethylamino group attached to a phenyl ring, which is further connected to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)phenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another approach is the Friedel-Crafts acylation of 3-(dimethylamino)benzene with butanoyl chloride, followed by hydrolysis to obtain the acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-(Dimethylamino)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
4-(3-(Dimethylamino)phenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(3-(Dimethylamino)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)butanoic acid: Similar structure but lacks the phenyl ring.
3-(Dimethylamino)phenylacetic acid: Similar structure but with a shorter carbon chain.
4-(Dimethylamino)phenylpropanoic acid: Similar structure but with a propanoic acid chain instead of butanoic acid.
Uniqueness
4-(3-(Dimethylamino)phenyl)butanoic acid is unique due to the presence of both the dimethylamino group and the phenyl ring, which confer specific chemical and biological properties
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
4-[3-(dimethylamino)phenyl]butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-13(2)11-7-3-5-10(9-11)6-4-8-12(14)15/h3,5,7,9H,4,6,8H2,1-2H3,(H,14,15) |
InChIキー |
AEFIJBZZONVEHS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


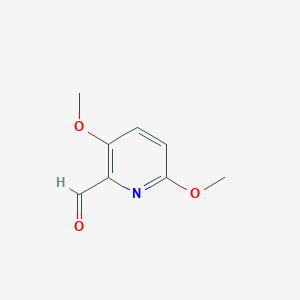
![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)
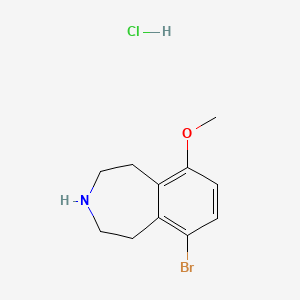

![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)
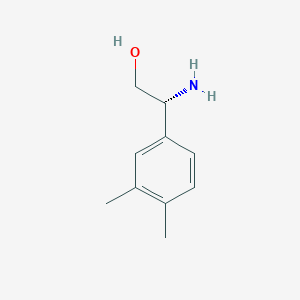



![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
